Ethyl 6-amino-6-phenylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Structurally, it consists of a hexanoic acid backbone (with an amino group at the 6th carbon) and a phenyl group attached to the 6th carbon via an ester linkage.
- This compound is used in various scientific and industrial applications due to its unique properties.
Ethyl 6-amino-6-phenylhexanoate: is a chemical compound with the molecular formula CHNO.
Preparation Methods
Synthetic Routes: Ethyl 6-amino-6-phenylhexanoate can be synthesized through the reaction of 6-aminohexanoic acid with ethyl chloroformate (ClCOOEt) in the presence of a base (such as triethylamine). The esterification occurs, resulting in the desired product.
Industrial Production: While specific industrial methods are not widely documented, laboratory-scale synthesis provides a basis for understanding its preparation.
Chemical Reactions Analysis
Reactivity: Ethyl 6-amino-6-phenylhexanoate can undergo various reactions
Common Reagents and Conditions: Reactions typically involve bases (e.g., NaOH, KOH), reducing agents (e.g., LiAlH), and acid catalysts (e.g., HSO).
Major Products: Hydrolysis yields 6-aminohexanoic acid and ethanol.
Scientific Research Applications
Chemistry: Ethyl 6-amino-6-phenylhexanoate serves as a building block for the synthesis of other compounds.
Biology and Medicine: Its derivatives may have biological activity, making them relevant for drug discovery.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application. It could act as a precursor, a ligand, or a modulator of biological processes.
- Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
ethyl 6-amino-6-phenylhexanoate |
InChI |
InChI=1S/C14H21NO2/c1-2-17-14(16)11-7-6-10-13(15)12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11,15H2,1H3 |
InChI Key |
YPCVZRZTUNMVAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC(C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.